methanone CAS No. 51337-23-6](/img/structure/B14665175.png)
[5-Chloro-2-(2-hydroxyethoxy)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-hydroxyethoxy)phenylmethanone: is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet light. This compound is characterized by the presence of a chloro group, a hydroxyethoxy group, and a phenyl group attached to a methanone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone typically involves the reaction of 5-chloro-2-hydroxybenzophenone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxy group on the ethylene oxide, resulting in the formation of the hydroxyethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) under basic conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols.
- Substitution products include amines and thiols derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light.
- Acts as an intermediate in the synthesis of other complex organic molecules.
Biology:
- Studied for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can kill cancer cells.
Medicine:
- Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammation.
Industry:
- Used in the production of UV-blocking agents in sunscreens and other cosmetic products.
- Employed in the manufacture of coatings and adhesives that require UV stability.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone involves its ability to absorb UV light and undergo photochemical reactions. Upon absorption of UV light, the compound can generate reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can interact with cellular components, leading to cell damage or death. This property is exploited in photodynamic therapy for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Benzophenone: Lacks the chloro and hydroxyethoxy groups but shares the core structure.
4-Chlorobenzophenone: Similar structure but with the chloro group in a different position.
2-Hydroxy-4-methoxybenzophenone: Contains a hydroxy and methoxy group instead of hydroxyethoxy.
Uniqueness:
- The presence of both chloro and hydroxyethoxy groups in 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone provides unique chemical properties, such as enhanced reactivity and the ability to form hydrogen bonds.
- Its ability to absorb UV light makes it particularly useful in applications requiring UV stability and protection.
Eigenschaften
CAS-Nummer |
51337-23-6 |
|---|---|
Molekularformel |
C15H13ClO3 |
Molekulargewicht |
276.71 g/mol |
IUPAC-Name |
[5-chloro-2-(2-hydroxyethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13ClO3/c16-12-6-7-14(19-9-8-17)13(10-12)15(18)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
InChI-Schlüssel |
PAUSHLAYJHEEHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


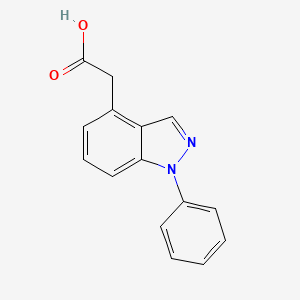

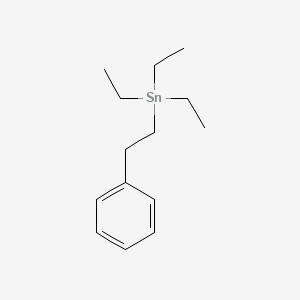
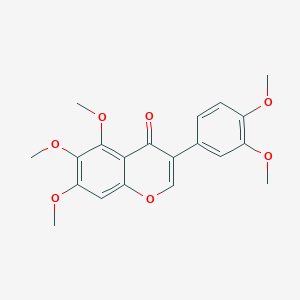
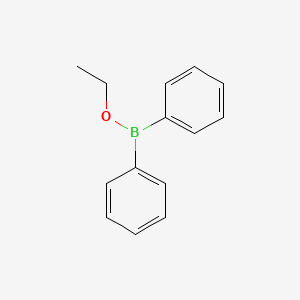
![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)





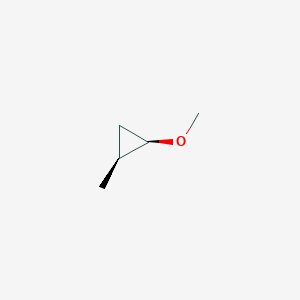

![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
